methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C26H21N3O4S and a molecular weight of 471.539 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a benzylidene group, and a benzoate ester. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiol under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazole derivative and benzaldehyde.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The benzylidene group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect is a modulation of biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in organic synthesis and as a dye intermediate.
Methyl 4-[(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate: A structurally similar compound with methoxy groups on the aromatic rings.
Uniqueness
Methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the benzylidene group allows for diverse interactions with biological targets, making it a valuable compound for research .
Properties
Molecular Formula |
C26H21N3O4S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C26H21N3O4S/c1-33-25(32)19-12-14-20(15-13-19)27-23(30)17-34-26-28-24(31)22(16-18-8-4-2-5-9-18)29(26)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,27,30)/b22-16+ |
InChI Key |
CJOJJWZRIVKYQE-CJLVFECKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)/C(=C\C3=CC=CC=C3)/N2C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=CC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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